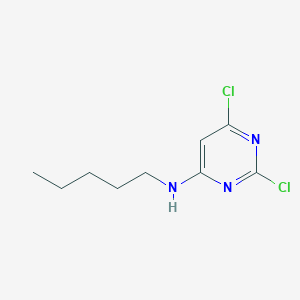

2,6-Dichloro-N-pentylpyrimidin-4-amine

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Academic Chemistry

The history of pyrimidine chemistry is rich and deeply connected to our understanding of life's fundamental processes. Initially identified as core components of nucleic acids—cytosine, thymine, and uracil—pyrimidines were established as molecules of immense biological importance. acs.org This natural prevalence spurred chemists to investigate their properties and potential applications.

Early in the 20th century, synthetic pyrimidine derivatives began to emerge with significant therapeutic applications. A notable example is the development of barbiturates, a class of drugs derived from barbituric acid, which were widely used as sedatives and hypnotics. acs.org The journey from natural building blocks to therapeutic agents demonstrated the vast potential of the pyrimidine scaffold, paving the way for decades of research into novel derivatives with a wide array of biological activities. nih.govguidechem.com These activities now encompass roles as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govmdpi.com

Table 1: Key Historical Milestones of Pyrimidine Derivatives

| Decade | Discovery/Development | Significance |

|---|---|---|

| 1818 | Isolation of alloxan (B1665706) from the oxidation of uric acid. nih.gov | First isolation of a pyrimidine derivative. nih.gov |

| Late 1800s | Identification of cytosine, thymine, and uracil. | Established pyrimidines as key components of nucleic acids. acs.org |

| Early 1900s | Synthesis of Barbitone, the first barbiturate (B1230296) hypnotic. acs.org | Marked the beginning of pyrimidine-based therapeutics. acs.org |

| 1940s-1950s | Development of 5-Fluorouracil (5-FU). acs.org | A key breakthrough in cancer chemotherapy, establishing the antimetabolite theory. acs.org |

| 1980s | Synthesis of Azidothymidine (AZT). mdpi.com | A major advance in the treatment of HIV/AIDS. mdpi.com |

Structural Features and Chemical Reactivity of Halogenated Pyrimidinamines

Halogenated pyrimidinamines, particularly dichloropyrimidines, are highly versatile intermediates in organic synthesis. Their chemical behavior is dominated by the structural features of the pyrimidine ring and the nature of the halogen substituents.

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3. guidechem.com This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The attachment of halogen atoms, such as chlorine, further enhances this electrophilicity, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. guidechem.commdpi.com

In a 2,6-dichloropyrimidine system, the chlorine atoms at the C2 and C6 positions are activated for displacement by nucleophiles. The reactivity of these positions can be influenced by the presence of other substituents on the ring and the reaction conditions. For instance, in 4,6-dichloropyrimidine (B16783), monoamination often occurs readily without the need for a catalyst. nih.gov The general order of reactivity for halogen displacement on a pyrimidine ring is C4(6) > C2 >> C5, although this can vary depending on the specific reaction. researchgate.net The substitution of one chlorine atom can electronically influence the reactivity of the second, allowing for sequential and regioselective functionalization. This stepwise substitution is a powerful tool for building molecular complexity and generating diverse libraries of compounds. mdpi.comnih.gov

Table 2: Reactivity of Chloro-Substituents on the Pyrimidine Ring

| Position | General Reactivity in SNAr | Influencing Factors |

|---|---|---|

| C4 / C6 | High | Highly susceptible to nucleophilic attack due to activation from both ring nitrogens. researchgate.net |

| C2 | Moderate to High | Activated by adjacent ring nitrogens. researchgate.net |

| C5 | Low | Significantly less electrophilic compared to other positions. researchgate.net |

Rationale for Comprehensive Academic Investigation of 2,6-Dichloro-N-pentylpyrimidin-4-amine

While specific research literature on this compound is not extensively published, the rationale for its academic investigation can be clearly inferred from established principles in medicinal chemistry and materials science. The synthesis and study of such a molecule are driven by the need to systematically explore chemical space and understand structure-property relationships.

The 2,6-dichloropyrimidin-4-amine core is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. The two chlorine atoms serve as reactive handles, allowing for the subsequent introduction of a wide variety of functional groups to create a library of derivatives.

The specific choice of an N-pentyl group at the 4-amino position is a deliberate design element aimed at modulating the physicochemical properties of the parent molecule. Here's the rationale:

Modulation of Lipophilicity: The introduction of an alkyl chain like pentyl significantly increases the lipophilicity (fat-solubility) of the compound compared to an unsubstituted amine or smaller alkyl groups. nih.gov This property is critical for a molecule's ability to cross biological membranes and interact with specific targets within a cell. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with varying N-alkyl chain lengths (e.g., methyl, propyl, pentyl, etc.), researchers can systematically probe how size and lipophilicity in this region of the molecule affect its biological activity. nih.govla-press.org This is a fundamental practice in drug discovery for optimizing a lead compound.

Solubility and Crystal Packing: The nature of the N-substituent can influence the molecule's solubility in various solvents and its solid-state properties, such as crystal packing. These characteristics are important for formulation and synthesis. la-press.org

Therefore, the investigation of this compound is a logical step in a broader research program aimed at developing novel functional molecules by exploring the impact of specific structural modifications on a versatile chemical scaffold.

Table 3: Predicted Physicochemical Properties of N-Alkyl-2,6-dichloropyrimidin-4-amines

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP |

|---|---|---|---|

| 2,6-dichloro-N-propylpyrimidin-4-amine uni.lu | C₇H₉Cl₂N₃ | 205.01735 | 3.3 |

| This compound | C₉H₁₃Cl₂N₃ | 233.04865 | (estimated > 4) |

| 5-Butyl-4,6-dichloropyrimidin-2-amine nih.gov | C₈H₁₁Cl₂N₃ | 219.03299 | (N/A) |

(Data for the title compound is estimated based on trends; XlogP is a measure of lipophilicity.)

Overview of Research Paradigms Applied to Pyrimidine Derivatives in Contemporary Science

The study of pyrimidine derivatives in modern science employs a multidisciplinary approach, integrating advanced synthetic, analytical, and computational methods.

Advanced Synthesis and Catalysis: Contemporary research heavily relies on developing efficient and selective synthetic routes. This includes the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to form new carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. nih.govresearchgate.net These methods allow for the construction of complex molecular architectures under mild conditions. researchgate.net

Computational Chemistry: Quantum chemical calculations and molecular modeling are now routine tools for studying pyrimidine derivatives. rsc.org These methods are used to predict molecular geometry, electronic properties, and reactivity, which helps in understanding reaction mechanisms and designing molecules with desired properties. researchgate.net For example, calculations can predict which site on a dichloropyrimidine is more likely to react.

High-Throughput Screening (HTS): In drug discovery, large libraries of pyrimidine derivatives are often synthesized and then rapidly screened for biological activity against numerous targets using HTS techniques. This allows for the efficient identification of promising "hit" compounds.

Structural Biology and Analytical Techniques: X-ray crystallography is used to determine the precise three-dimensional structure of pyrimidine derivatives and their complexes with biological macromolecules. This provides invaluable insight into the molecular basis of their activity. Furthermore, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for confirming the structure and purity of newly synthesized compounds. nih.govnih.gov

These integrated research paradigms enable a comprehensive understanding of pyrimidine derivatives, accelerating the discovery and development of new therapeutic agents and functional materials. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

89099-65-0 |

|---|---|

Molecular Formula |

C9H13Cl2N3 |

Molecular Weight |

234.12 g/mol |

IUPAC Name |

2,6-dichloro-N-pentylpyrimidin-4-amine |

InChI |

InChI=1S/C9H13Cl2N3/c1-2-3-4-5-12-8-6-7(10)13-9(11)14-8/h6H,2-5H2,1H3,(H,12,13,14) |

InChI Key |

WKTISPHJFHDOKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2,6 Dichloro N Pentylpyrimidin 4 Amine

Established Synthetic Routes to the 2,6-Dichloropyrimidine Core and its Functionalization

The synthesis of the core pyrimidine (B1678525) structure is a foundational aspect of creating derivatives like 2,6-Dichloro-N-pentylpyrimidin-4-amine. The pyrimidine ring itself can be constructed through various condensation reactions. nih.gov A prevalent method for creating the specific 2-aminopyrimidine (B69317) backbone involves the condensation of a compound with a three-carbon chain (a dielectrophile) with a dinucleophile containing an N-C-N moiety, such as guanidine. nih.govresearchgate.net

A common and economical starting point for the 4,6-disubstituted pyrimidine core is 4,6-dihydroxypyrimidine (B14393). This precursor can be effectively converted to 4,6-dichloropyrimidine (B16783). A widely used method involves reacting 4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This reaction may be enhanced by the addition of phosgene, diphosgene, or triphosgene (B27547) to drive the conversion. mdpi.com

Once the 2,6-dichloropyrimidine or 4,6-dichloropyrimidine core is obtained, the subsequent step is its functionalization to introduce the N-pentylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2, making the C4 and C6 positions highly susceptible to nucleophilic attack. nih.gov The reaction involves treating the dichloropyrimidine with pentylamine. The greater electrophilicity of the C4/C6 positions ensures that the substitution occurs preferentially at one of these sites. The introduction of the first amino group deactivates the ring towards further substitution, meaning the second chlorine atom requires more drastic conditions to be replaced. ias.ac.in This inherent reactivity difference is key to selectively synthesizing monosubstituted products like this compound. The reaction is often carried out in a suitable solvent such as n-butanol or dimethylformamide (DMF) and may be facilitated by a base like potassium carbonate or triethylamine (B128534) to neutralize the HCl generated during the reaction. ias.ac.innih.gov

Optimized and Novel Synthetic Protocols for this compound

Modern synthetic chemistry continually seeks to optimize reaction conditions for higher yields, reduced environmental impact, and greater efficiency. For the synthesis of N-substituted aminopyrimidines, significant improvements over classical methods have been developed.

One highly efficient and environmentally friendly protocol involves performing the nucleophilic substitution under solvent-free and catalyst-free conditions. nih.gov In this approach, a finely ground mixture of a dichloropyrimidine (such as 2-amino-4,6-dichloropyrimidine) and the desired amine (in this case, pentylamine) are heated together, often in the presence of a base like triethylamine. nih.gov This method has been shown to produce 2-aminopyrimidine derivatives in good to excellent yields, avoiding the use of potentially toxic solvents and expensive catalysts. nih.gov

Another synthetic strategy involves the aminolysis of pyrimidines with different leaving groups at the 2-position, such as alkoxy or alkylthio groups, which can be displaced by amines like butylamine, pentylamine, and cyclohexylamine (B46788) to form 2-alkylaminopyrimidines. nih.gov

The table below summarizes a representative optimized protocol applicable for the synthesis of the target compound.

Table 1: Optimized Solvent-Free Synthesis Protocol

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 4,6-Dichloropyrimidine, Pentylamine, Triethylamine | nih.gov |

| Stoichiometry | Dichloropyrimidine (1 eq), Amine (1 eq), Base (2 eq) | nih.gov |

| Temperature | 80–90 °C | nih.gov |

| Conditions | Solvent-free, Catalyst-free, Heating | nih.gov |

Regioselective Derivatization Strategies for the this compound Scaffold

The this compound molecule offers three distinct regions for further chemical modification: the remaining chlorine atom at the C6 position, the N-pentyl side chain, and the secondary amine group at the C4 position.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring Halogen Positions

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions at the halogenated positions. nih.gov The reactivity of these positions is dictated by the electronic influence of the ring nitrogen atoms. For dichloropyrimidines, the C4 and C6 positions are significantly more reactive towards nucleophiles than the C2 position. nih.gov

After the initial synthesis of this compound, a chlorine atom remains at the C6 position. This second chlorine atom can be substituted by another nucleophile. However, the electron-donating nature of the alkylamino group at C4 deactivates the ring, making the substitution of the second chlorine atom more challenging and requiring more forcing conditions. ias.ac.in This difference in reactivity allows for a sequential and regioselective introduction of different substituents. For instance, reacting this compound with a different amine, a thiol, or an alkoxide under harsher conditions (e.g., higher temperatures or stronger bases) would lead to a disubstituted pyrimidine derivative. Palladium-catalyzed cross-coupling reactions are also a viable method for functionalizing the C6 position. nih.gov

Modifications and Functionalization of the N-pentyl Side Chain

Functionalizing the aliphatic N-pentyl side chain presents a significant challenge due to the presence of multiple unactivated C-H bonds. Classical methods like free-radical halogenation are often non-selective and may not be compatible with the heterocyclic core.

However, advanced catalytic systems offer pathways for site-selective C-H oxidation. One sophisticated strategy involves the use of iron catalysts, such as Fe(PDP), in combination with a Brønsted or Lewis acid. rsc.org Complexation of the acid to the basic nitrogen atoms of the pyrimidine ring acts as a strong inductive withdrawing moiety. rsc.org This electronic deactivation of the proximal C-H bonds on the pentyl chain can direct the oxidation to C-H bonds that are more remote from the ring, enabling selective hydroxylation at the C4 or C5 positions of the pentyl group. rsc.org This late-stage functionalization methodology is powerful for generating metabolites or novel analogues. rsc.org

Transformations of the Amine Group (-NH) at Position 4

The secondary amine group at the C4 position is a versatile functional handle for further derivatization.

Acylation: The amine can readily undergo acylation when treated with acyl chlorides or anhydrides to form the corresponding amide. youtube.comwur.nl This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the acid byproduct. wur.nl This transformation can be used to introduce a variety of acyl groups, potentially modulating the compound's biological activity or physicochemical properties.

Alkylation: Further alkylation of the secondary amine to a tertiary amine is also possible. Direct alkylation of aminopyrimidines can be achieved, although it may require prolonged heating. nih.gov The reaction would involve treating this compound with an alkyl halide. However, one must consider the potential for competing reactions, such as alkylation at one of the ring nitrogens (quaternization), which is a known reaction pathway for pyrimidines. nih.gov The use of specialized catalysts can improve selectivity for N-alkylation. nih.gov

Mechanistic Elucidation of Key Synthetic Reactions and Rearrangements

The primary reaction for both the synthesis and derivatization of the this compound scaffold is the nucleophilic aromatic substitution (SNAr). The mechanism of this reaction on the pyrimidine ring is well-studied. The high reactivity of the C4/C6 positions is explained by the ability of the ring nitrogen atoms to stabilize the negative charge in the intermediate. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., pentylamine) attacks the electron-deficient carbon atom (C4), breaking the aromaticity and forming a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. nih.gov The electron density in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization. youtube.com In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Quantum mechanical analyses show that for 2,4-dichloropyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at C4, predicting the high selectivity for nucleophilic attack at this position. nih.gov

It is important to contrast this with other possible mechanisms on the pyrimidine ring. For instance, amination at the C2 position can sometimes proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This pathway involves the initial addition of the nucleophile, followed by cleavage of the pyrimidine ring to form an open-chain intermediate, which then re-closes to form the substituted product. nih.govacs.org Ring transformation reactions, such as the Dimroth rearrangement, can also occur under certain conditions, leading to the exchange of atoms between the heterocyclic ring and a side chain. However, for the substitution of chlorine at the C4 or C6 position on a dichloropyrimidine with an amine, the SNAr pathway is the dominant and mechanistically accepted route.

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic protocols is a central theme in modern organic chemistry. For the synthesis of substituted pyrimidines, including this compound, several green chemistry strategies have been explored for analogous systems. These strategies primarily focus on the use of alternative energy sources, greener solvent systems, and catalyst-free reaction conditions.

Conventional heating methods often require long reaction times and can lead to the formation of byproducts. Alternative energy sources like microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools to enhance reaction rates, improve yields, and promote cleaner reactions. nih.govresearchgate.net

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric loss, resulting in rapid temperature increases and significantly reduced reaction times, often from hours to minutes. ukm.my A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines demonstrated that microwave irradiation under solvent-free conditions could drastically shorten reaction times while providing comparable or even improved yields compared to conventional reflux methods. javeriana.edu.coresearchgate.net This efficiency minimizes energy consumption and the potential for thermal decomposition of products. ukm.my

Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.govbeilstein-archives.org This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.netbeilstein-archives.org Studies on the synthesis of various pyrimidine derivatives have shown that ultrasound assistance can lead to higher yields in significantly shorter reaction times compared to traditional methods. beilstein-archives.org For instance, the synthesis of novel pyrimidine derivatives from 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) showed a reduction in reaction time by a factor of 6 to 96, with yields being equal or greater than the conventional approach. beilstein-archives.org

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional SNAr reactions often employ high-boiling, polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents, which are associated with health and environmental hazards. ukm.mynih.gov

Research into greener alternatives has shown that solvents like water can be highly effective for the amination of related nitrogen-containing heterocycles. acs.org Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. Furthermore, conducting reactions under solvent-free conditions is an even more sustainable approach, eliminating solvent waste entirely. researchgate.net Microwave-assisted, solvent-free amination of halo-pyridines and -pyrimidines has been shown to be an effective method for coupling with various amines. researchgate.net This approach is not only environmentally friendly but also simplifies product work-up and purification.

The nucleophilic aromatic substitution on the electron-deficient 2,6-dichloropyrimidine ring with a nucleophile like pentylamine is often facile and can proceed under thermal conditions without the need for a catalyst. nih.gov Avoiding transition metal catalysts (e.g., Palladium) is a key principle of green chemistry as it eliminates the costs associated with the catalyst and the need to remove residual metal from the final product, which is a significant concern in pharmaceutical synthesis. Catalyst-free monoamination of 4,6-dichloropyrimidine has been successfully achieved with various sterically hindered amines in high yields, demonstrating the viability of this approach. nih.gov While these reactions were conducted in DMF, the principle of avoiding a catalyst remains a significant green advantage. nih.gov

These green chemistry approaches, demonstrated effectively for the synthesis of analogous pyrimidine derivatives, provide a clear framework for developing a more sustainable and efficient synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro N Pentylpyrimidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2,6-dichloro-N-pentylpyrimidin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, offering deep insights into the connectivity and spatial arrangement of the atoms.

A full assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the N-pentyl chain, strong correlations would be observed between adjacent methylene (B1212753) groups (H-1' to H-2', H-2' to H-3', H-3' to H-4', and H-4' to H-5'). A crucial correlation would also be seen between the N-H proton and the protons on the first carbon of the pentyl chain (H-1').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link each proton signal of the pentyl chain to its corresponding carbon atom. The pyrimidine (B1678525) ring has one proton at position 5 (H-5), which would show a correlation to its attached carbon (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the N-H proton would show a correlation to C-4 of the pyrimidine ring, confirming the point of attachment of the pentylamino group. The H-5 proton on the pyrimidine ring would show correlations to the neighboring carbons C-4 and C-6.

Based on the analysis of related compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~6.5 | - |

| N-H | ~5.5 (broad) | - |

| H-1' | ~3.4 | ~42 |

| H-2' | ~1.6 | ~29 |

| H-3' | ~1.3 | ~28 |

| H-4' | ~1.3 | ~22 |

| H-5' | ~0.9 | ~14 |

| C-2 | - | ~162 |

| C-4 | - | ~160 |

| C-5 | - | ~108 |

| C-6 | - | ~158 |

| C-1' | - | ~42 |

| C-2' | - | ~29 |

| C-3' | - | ~28 |

| C-4' | - | ~22 |

| C-5' | - | ~14 |

The bond between the amino nitrogen and the pyrimidine ring (C4-N) possesses a degree of double bond character due to resonance, which can lead to restricted rotation. This phenomenon can give rise to conformational isomers, often referred to as rotamers. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such processes. montana.edu

By acquiring NMR spectra at various temperatures, the rate of interconversion between rotamers can be determined. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for each rotamer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). The rotational energy barrier (ΔG‡) can then be calculated from Tc and the chemical shift difference between the signals of the two rotamers. mdpi.com For N-alkyl-aminopyrimidines, the barrier to rotation is influenced by the steric bulk of the alkyl group and the electronic nature of the pyrimidine ring. sbq.org.brnih.gov

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions.

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. A single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the precise atomic coordinates.

This analysis would confirm the planar structure of the pyrimidine ring and the geometry of the N-pentylamino substituent. Crucially, it would reveal the bond lengths and angles, providing experimental evidence for the partial double bond character of the C4-N bond. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the N-H group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule) and van der Waals forces, which govern the crystal packing. For a related compound, 2-amino-4,6-dichloropyrimidine, a crystal structure has been reported, providing a basis for predicting the packing of the target molecule. nih.gov

The expected crystal system and space group would be determined, along with the unit cell dimensions.

| Crystallographic Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | To be determined experimentally |

| Key Bond Lengths | C-Cl (~1.74 Å), C-N (ring, ~1.33 Å), C4-N (exocyclic, ~1.36 Å) |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Advanced Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Fingerprinting.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would create a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which would serve as a definitive fingerprint for the compound.

| Ion | Predicted Exact Mass | Relative Abundance |

| [M]⁺ (C₉H₁₃³⁵Cl₂N₃) | 233.0538 | 100% |

| [M+2]⁺ (C₉H₁₃³⁵Cl³⁷ClN₃) | 235.0508 | ~65% |

| [M+4]⁺ (C₉H₁₃³⁷Cl₂N₃) | 237.0479 | ~10% |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected.

A primary fragmentation would likely involve the cleavage of the C-C bonds within the pentyl chain. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of a butyl radical to form a stable iminium ion. Another likely fragmentation is the loss of the entire pentyl group.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 176 | [M - C₄H₉]⁺ |

| 162 | [M - C₅H₁₁]⁺ |

| 127 | [M - C₅H₁₁ - Cl]⁺ |

By carefully analyzing the fragments produced, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Molecular Fingerprinting and Bond Analysis.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound. This is achieved by identifying the characteristic vibrational modes of its constituent functional groups and the pyrimidine ring. The spectra are anticipated to be complex, with distinct regions corresponding to vibrations of the N-pentyl group, the pyrimidine core, and the carbon-chlorine bonds.

The N-H stretching vibration of the secondary amine is expected to produce a distinct band in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pentyl group's methylene (CH₂) and methyl (CH₃) groups are predicted to appear between 2850 and 3000 cm⁻¹.

The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. Ring stretching vibrations, often coupled with C-N stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net The presence of two chlorine atoms, which are heavy substituents, will influence the vibrational frequencies of the ring. The C-Cl stretching vibrations are anticipated to be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. These bands are crucial for confirming the presence of the chloro-substituents.

Raman spectroscopy will complement the FT-IR data, particularly for the symmetric vibrations of the pyrimidine ring and the C-Cl bonds, which may be weak or absent in the IR spectrum. The combination of both techniques provides a comprehensive vibrational profile essential for the structural confirmation of this compound and its derivatives.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| Pyrimidine Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch | 1200 - 1350 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the dichloropyrimidine chromophore. The pyrimidine ring system inherently possesses π-orbitals, and the presence of substituents like the amino group and chlorine atoms significantly influences the energies of these orbitals and, consequently, the absorption maxima (λmax).

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. wikipedia.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and are expected to occur at shorter wavelengths. For substituted pyrimidines, these transitions are often observed in the 200-280 nm range. acs.orgacs.org

The n → π* transitions involve the excitation of a non-bonding electron, such as those on the nitrogen atoms of the pyrimidine ring or the amino group, to a π* antibonding orbital. wikipedia.org These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted dichloropyrimidine, moving them to longer wavelengths. researchgate.net

The solvent environment can also influence the position of the absorption maxima. youtube.com In polar solvents, hydrogen bonding can affect the energy levels of the non-bonding electrons, often leading to a hypsochromic (blue) shift of the n → π* transition.

Expected Electronic Transitions for this compound

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 220 - 280 | High |

| n → π | 290 - 350 | Low to Medium |

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro N Pentylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-Dichloro-N-pentylpyrimidin-4-amine, these methods reveal details about its geometry, orbital energies, and charge distribution, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a 6-311G(d,p) basis set, the structural parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately calculated. diphyx.comoup.com The geometry optimization process seeks the minimum energy conformation on the potential energy surface, providing a detailed picture of the molecule's shape and the spatial relationship between its constituent atoms. nih.gov

The resulting optimized geometry is critical for subsequent calculations of other molecular properties. These calculations have been successfully applied to various pyrimidine (B1678525) derivatives to understand their structural and electronic characteristics. oup.comyoutube.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Atom(s) | Value |

|---|---|---|

| Bond Length (Å) | ||

| C2-N1 | 1.335 | |

| N1-C6 | 1.340 | |

| C6-C5 | 1.390 | |

| C5-C4 | 1.415 | |

| C4-N3 | 1.360 | |

| N3-C2 | 1.330 | |

| C2-Cl7 | 1.745 | |

| C6-Cl8 | 1.745 | |

| C4-N9 | 1.370 | |

| N9-C10 | 1.460 | |

| C10-C11 | 1.530 | |

| Bond Angle (º) | ||

| N1-C2-N3 | 127.5 | |

| C2-N3-C4 | 116.0 | |

| N3-C4-C5 | 121.0 | |

| C4-C5-C6 | 118.5 | |

| C5-C6-N1 | 116.0 | |

| C6-N1-C2 | 121.0 | |

| Cl7-C2-N1 | 115.0 | |

| Cl8-C6-C5 | 118.0 | |

| C5-C4-N9 | 119.5 | |

| C4-N9-C10 | 125.0 | |

| Dihedral Angle (º) | ||

| C6-N1-C2-N3 | 0.5 | |

| N1-C2-N3-C4 | -0.5 | |

| C2-N3-C4-C5 | 0.2 | |

| N3-C4-C5-C6 | 0.1 | |

| C4-C5-C6-N1 | -0.2 | |

| C5-C6-N1-C2 | -0.1 | |

| C5-C4-N9-C10 | 175.0 | |

| C4-N9-C10-C11 | -178.5 |

Note: The atom numbering scheme is based on the pyrimidine ring (N1, C2, N3, C4, C5, C6) followed by the substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comderpharmachemica.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). dergipark.org.trresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. diphyx.com

For this compound, the distribution of the HOMO and LUMO provides insight into the most probable sites for electrophilic and nucleophilic attacks. The HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, indicating these as the primary sites for electron donation. Conversely, the LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly the carbon atoms bonded to the chlorine atoms, making these sites susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Energy Gap (ΔE) | 5.33 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). upc.edudntb.gov.ua This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.comnih.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N9 | π*(C4-C5) | 45.8 |

| LP(1) N9 | π*(N3-C2) | 15.2 |

| π(C5-C6) | π*(N1-C2) | 22.5 |

| π(N3-C4) | π*(C5-C6) | 18.9 |

| LP(1) N1 | σ*(C2-Cl7) | 5.1 |

| LP(1) N3 | σ*(C2-Cl7) | 4.8 |

| σ(C10-H) | σ*(N9-C4) | 2.3 |

LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate potential values. uams.edu

For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino group, confirming their role as nucleophilic centers. The regions around the chlorine atoms and the hydrogen atoms of the pentyl group would likely show a positive potential (blue), indicating them as potential sites for nucleophilic interaction. mdpi.comresearchgate.netacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the influence of the solvent environment. mdpi.com For a flexible molecule like this compound, with its rotatable pentyl chain, MD simulations can explore the accessible conformational landscape and identify the most populated conformers in a given environment (e.g., in a water box). researchgate.net

The simulation would typically involve placing the molecule in a periodic box filled with solvent molecules and allowing the system to evolve over time at a constant temperature and pressure. Analysis of the resulting trajectory can reveal stable conformations, the dynamics of the pentyl chain, and how solvent molecules interact with different parts of the solute. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Structure-Activity Relationship (SAR) Modeling Methodologies Applied to this compound Scaffolds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing new drug candidates. nih.govnumberanalytics.com These methodologies aim to correlate the chemical structure of a series of compounds with their biological activity. diphyx.commdpi.comresearchgate.net For scaffolds based on this compound, SAR studies would involve synthesizing and testing a library of analogues with modifications at various positions.

Key methodologies applicable include:

2D-QSAR: This approach uses 2D descriptors (e.g., topological indices, molecular weight) to build linear regression models. While simpler, it can provide valuable insights into the general structural requirements for activity. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to generate predictive models. These models can map out favorable and unfavorable regions for steric and electrostatic interactions, providing a more detailed guide for molecular design.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen virtual libraries for new potential hits. researchgate.net

Matched Molecular Pair Analysis (MMPA): This method analyzes pairs of compounds that differ by a single, small, well-defined structural transformation. It provides a systematic way to understand the effect of specific chemical modifications on activity. acs.org

By applying these methods to a series of analogues of this compound, researchers could elucidate the key structural features that govern their biological activity, guiding the rational design of more potent and selective compounds. nih.gov

Ligand-Based Approaches (e.g., pharmacophore modeling, shape similarity)

Ligand-based drug design methods are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For a series of active pyrimidine analogues, a pharmacophore model can be generated to identify the key features responsible for their activity. For instance, a study on pyrimidine derivatives as potential anticancer agents for CDK9/Cyclin T1 kinase developed both ligand-based and structure-based pharmacophore models. nih.gov These models, used as 3D queries for virtual screening, identified crucial interaction points that could be extrapolated to understand the potential interactions of this compound. nih.gov A typical pharmacophore model for a pyrimidine derivative might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Shape Similarity: This approach involves comparing the 3D shape of a query molecule, such as this compound, against a database of compounds with known activities. The underlying assumption is that molecules that have a similar shape are more likely to bind to the same target and elicit a similar biological response. Various algorithms can be used to quantify shape similarity, providing a basis for virtual screening and lead identification.

Structure-Based Approaches (e.g., molecular docking, binding energy calculations)

When the 3D structure of the target protein is available, structure-based methods can provide detailed insights into the binding mode and affinity of a ligand.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various potential target kinases, as pyrimidine derivatives are known to be kinase inhibitors. nih.gov The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors utilized molecular docking to understand the structure-activity relationships of 72 compounds. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. For example, the amino group of the pyrimidine ring could act as a hydrogen bond donor, while the chlorine atoms could engage in halogen bonding or hydrophobic interactions.

Binding Energy Calculations: Following molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding. These calculations provide a more accurate prediction of binding affinity compared to docking scores alone and can be used to rank different pyrimidine analogues.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Pyrimidine Analogues

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov

For a series of pyrimidine analogues, a QSAR model can be developed using various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

A study on pyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) techniques to build QSAR models. nih.gov The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability of the model (Q²). nih.gov In that particular study, the ANN model (R² = 0.998) outperformed the MLR model (R² = 0.889), indicating a non-linear relationship between the descriptors and the biological activity. nih.gov Similarly, QSAR models have been developed for piperidinopyrimidine analogs targeting oxidosqualene cyclase, employing MLR, support vector machines (SVM), and partial least squares (PLS) techniques. researchgate.net

Table 1: Example of Statistical Parameters in QSAR Model Development for Pyrimidine Analogues

| Model Type | R² | Q² | RMSE | Reference |

|---|---|---|---|---|

| MLR (VEGFR-2) | 0.889 | - | - | nih.gov |

| ANN (VEGFR-2) | 0.998 | > MLR | < MLR | nih.gov |

| MLR (OSC) | - | - | - | researchgate.net |

| SVM (OSC) | - | - | - | researchgate.net |

| PLS (OSC) | - | - | - | researchgate.net |

Cheminformatics and Data Mining Applied to Dichloropyrimidinamine Chemical Space

Cheminformatics and data mining are powerful tools for navigating and analyzing large chemical datasets. nih.govresearchgate.net The "dichloropyrimidinamine chemical space" encompasses a vast number of compounds containing the 2,6-dichloropyrimidine-4-amine core structure.

By applying data mining techniques to public and proprietary databases, it is possible to identify trends in the biological activities of these compounds, uncover novel structure-activity relationships, and identify potential new applications for existing compounds. researchgate.net Clustering algorithms can group similar molecules together, which can help in identifying scaffolds with desirable properties. researchgate.net Furthermore, machine learning models can be trained on large datasets of dichloropyrimidinamine derivatives to predict various properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This can help in prioritizing compounds for synthesis and testing, thereby saving time and resources. nih.gov

Computational approaches are integral to modern drug discovery and chemical research, enabling the efficient exploration of chemical space and the rational design of new molecules. nih.gov

Mechanistic Investigations of Molecular Interactions of 2,6 Dichloro N Pentylpyrimidin 4 Amine in Vitro Focus

Methodologies for In Vitro Biochemical Assays for Target Binding and Enzyme Modulation.

To investigate the potential biological targets of a compound like 2,6-Dichloro-N-pentylpyrimidin-4-amine, a variety of in vitro biochemical assays would be employed. These assays are crucial for determining the binding affinity and the modulatory effects on enzyme activity.

Target Binding Assays:

Radioligand Binding Assays: This classic method involves the use of a radioactively labeled ligand that is known to bind to the target protein. The assay measures the ability of the test compound to displace the radioligand, thereby providing information on its binding affinity, typically expressed as the inhibition constant (Ki).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time detection of binding events between a ligand and a target protein immobilized on a sensor chip. This method provides kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding.

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to monitor binding events. These assays rely on changes in the fluorescence properties of a labeled molecule upon binding of the test compound.

Enzyme Modulation Assays:

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Enzyme Activation Assays: Conversely, some compounds may enhance the activity of an enzyme. Assays designed to measure an increase in the rate of an enzymatic reaction are used to identify and characterize enzyme activators.

Mechanistic Elucidation of Protein-Ligand Interactions (e.g., binding kinetics, allosteric effects) in In Vitro Systems.

Understanding the mechanism by which a compound interacts with its protein target is fundamental for drug discovery and chemical biology.

Binding Kinetics: As mentioned, techniques like SPR provide detailed information on the kinetics of binding, including how quickly a compound binds to its target (association rate) and how long it remains bound (dissociation rate). A slow dissociation rate can lead to a prolonged duration of action.

Allosteric Effects: Allosteric modulators bind to a site on the protein that is distinct from the active site (orthosteric site). This binding event induces a conformational change in the protein that alters the activity of the active site. Assays can be designed to detect these effects, for instance, by observing changes in the binding or activity of an orthosteric ligand in the presence of the test compound.

Design and Application of this compound Derivatives as Chemical Probes for Biological Systems.

Once a compound shows interesting biological activity, derivatives can be synthesized to serve as chemical probes. These probes are valuable tools for studying biological systems.

Design Principles: Chemical probes are typically designed to be potent and selective for their target. They may also incorporate a "handle" for further modification, such as an azide or alkyne for click chemistry, or a reporter group like a fluorophore or a biotin tag.

Applications:

Target Identification and Validation: Biotinylated probes can be used in pull-down experiments to isolate the protein target from a complex biological sample.

Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein in cells.

Activity-Based Protein Profiling (ABPP): Covalent probes can be used to map the active sites of enzymes and to assess their functional state in complex proteomes.

Exploration of Molecular Interactions with Specific Enzyme Families (e.g., DHFR, kinases, COX-2) in a Controlled In Vitro Environment.

The pyrimidine (B1678525) scaffold present in this compound is a common feature in many biologically active molecules, including inhibitors of various enzyme families.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibitors of DHFR, such as methotrexate, are used as anticancer and antimicrobial agents.

Kinases: Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is implicated in many diseases, particularly cancer, making them important drug targets. Many kinase inhibitors contain a pyrimidine core.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs.

To investigate the interaction of a compound like this compound with these enzyme families, specific in vitro assays would be performed using purified enzymes. These assays would determine the inhibitory potency (IC50) and the mechanism of inhibition, providing insights into the compound's potential therapeutic applications.

Future Research Directions and Unexplored Avenues for 2,6 Dichloro N Pentylpyrimidin 4 Amine

Development of Advanced Catalytic Systems for Efficient Synthesis and Derivatization

The synthesis and subsequent derivatization of 2,6-Dichloro-N-pentylpyrimidin-4-amine are critical first steps in its evaluation. Future research should focus on moving beyond traditional, often harsh, synthetic methods to more efficient, sustainable, and selective advanced catalytic systems.

Traditional synthesis of related 2-amino-4,6-dichloropyrimidines often involves converting dihydroxypyrimidines using reagents like phosphorus oxychloride. nih.govgoogle.com While effective, these methods can lack sustainability. A forward-looking approach would involve the development of novel catalytic reactions. For instance, iridium-catalyzed multicomponent synthesis, which allows for the assembly of pyrimidines from simple building blocks like alcohols and amidines, offers a sustainable and efficient alternative. acs.org Adapting such systems could enable the direct synthesis of asymmetrically substituted pyrimidines, providing rapid access to a diverse library of analogs.

For derivatization, the two chlorine atoms on the pyrimidine (B1678525) ring are ideal handles for introducing molecular complexity. Future efforts should explore:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Research into the selective, stepwise substitution of the chlorine atoms using catalysts like those involving Ph-JosiPhos or Cy-JosiPhos ligands, which have proven efficient in the amination of other halo-heterocycles, could be highly productive. nih.govnih.gov This would allow for the controlled introduction of a wide array of aryl, alkyl, and amino groups.

Regioselective SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is a common method for derivatizing chloropyrimidines. mdpi.com Advanced catalytic systems can enhance the regioselectivity of these reactions, allowing one chlorine to be replaced while leaving the other intact for subsequent modifications. nih.govmdpi.com This selective functionalization is key to building a library of compounds with finely tuned properties.

The goal is to establish a flexible synthetic platform that enables the rapid and efficient generation of derivatives from the this compound core, which is essential for systematic structure-activity relationship (SAR) studies. chemikailproteomics.com

Application of Machine Learning and Artificial Intelligence in Pyrimidinamine Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For a scaffold like this compound, these computational tools can guide research and allocate resources more effectively.

Future research should integrate AI and ML in the following areas:

Generative Molecular Design: Instead of relying solely on chemical intuition, generative AI algorithms can be employed to design novel pyrimidinamine derivatives in silico. harvard.edu These models, trained on vast chemical databases, can propose structures with optimized properties, exploring a much larger chemical space than is possible through traditional means. nih.gov

Property Prediction: ML models can be developed to predict key properties of designed molecules before they are synthesized. mdpi.com This includes:

Physicochemical Properties: Predicting solubility, lipophilicity, and other parameters that influence a compound's behavior. nih.gov

Pharmacokinetic (PK) Properties: Using ML in tandem with mechanistic models to predict plasma exposure and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters can help prioritize candidates with favorable drug-like profiles. researchgate.net

Biological Activity and Toxicity: AI can predict the potential efficacy and toxicity of new compounds by analyzing their structural features, helping to flag problematic molecules early in the process. mdpi.com

Exploration of Novel Interaction Mechanisms with Undiscovered Biological Targets in Cell-Free or In Vitro Reconstituted Systems

While pyrimidine derivatives are known to target a range of biological molecules, including protein kinases, there is vast potential for discovering novel mechanisms of action. nih.govgsconlinepress.com Future research on this compound should focus on unbiased screening against new or underexplored biological targets using cell-free and in vitro reconstituted systems. These controlled environments eliminate the complexity of cellular systems, allowing for the direct assessment of molecular interactions.

A library of derivatives synthesized as described in section 6.1 could be subjected to a battery of biophysical and biochemical assays to identify direct binding partners. nih.gov Key methodologies include:

High-Throughput Biophysical Screening: Techniques like Differential Scanning Fluorimetry (DSF) can rapidly screen for compounds that bind to and stabilize a purified protein target, indicating a direct interaction. nih.gov

Affinity-Based Methods: Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can confirm direct binding and provide quantitative data on binding affinity and kinetics (on- and off-rates). nih.gov This is crucial for validating hits and understanding the strength of the interaction.

Target-Agnostic Approaches: Chemical proteomics can be used to identify the cellular targets of a bioactive compound without prior knowledge. This involves using a derivatized probe molecule to "fish" for its binding partners in a cell lysate, which are then identified by mass spectrometry.

The goal of this avenue is to uncover novel biology. For example, screening could reveal interactions with protein-protein interaction (PPI) surfaces, as seen with other small molecules, or allosteric sites on enzymes that have not been previously targeted. nih.govnih.gov Identifying a completely new biological target for this pyrimidinamine scaffold would open up entirely new therapeutic possibilities.

Integration of Multidisciplinary Approaches for Holistic Compound Characterization and Understanding

The most robust path to understanding the potential of this compound and its derivatives is through the integration of multiple scientific disciplines. chemikailproteomics.comijpsr.com A holistic approach combines computational analysis, advanced synthesis, and comprehensive biophysical and biological characterization to build a complete picture of a compound's profile. ijmr.net.in

A proposed integrated workflow would look as follows:

| Phase | Technique/Approach | Objective | Key Outcomes |

| 1. Design | AI/Machine Learning mdpi.comrsc.org | To design novel derivatives and predict their properties. | A virtual library of prioritized compounds with predicted high activity and favorable PK profiles. |

| 2. Synthesis | Advanced Catalytic Systems acs.orgchemscene.com | To efficiently synthesize and derivatize the lead compounds. | A physical library of purified compounds for testing. |

| 3. Structural Analysis | NMR, Mass Spectrometry, FT-IR mdpi.comresearchgate.net | To confirm the chemical structure and purity of synthesized compounds. | Unambiguous structural confirmation of each derivative. |

| 4. Biophysical Profiling | DSF, SPR, Isothermal Titration Calorimetry (ITC) nih.govnih.gov | To validate direct target engagement and quantify binding interactions. | Binding affinity (Kd), kinetic parameters, and thermodynamic profile of the interaction. |

| 5. Mechanistic Study | Cell-Free/ In Vitro Enzyme and Binding Assays nih.govresearchgate.net | To determine the specific biological mechanism of action. | IC50/EC50 values, identification of inhibition type (e.g., competitive, allosteric), and effect on target function. |

This multidisciplinary pipeline ensures that research progresses in a data-driven manner. Computational predictions are validated by empirical data from chemical synthesis and biophysical experiments, while in vitro assays provide mechanistic insights into any observed biological activity. nih.gov Combining these diverse data streams provides a comprehensive structure-activity relationship (SAR) and a deep understanding of the compound, which is essential for making informed decisions about its potential for further development. chemikailproteomics.comncsu.edu

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2,6-Dichloro-N-pentylpyrimidin-4-amine in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine core. For N-pentyl substitution, react 2,6-dichloropyrimidin-4-amine with 1-bromopentane under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Purification strategies include:

- Precipitation : Use ice-cold water to isolate crude product (yield ~60-70%) .

- Column Chromatography : Employ gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) to resolve impurities, monitoring via TLC (Rf ~0.10–0.30) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H NMR : Expect signals for the pentyl chain (δ 0.88–1.45 ppm for -CH2- and -CH3) and pyrimidine protons (δ 6.5–8.0 ppm). Compare with analogous compounds (e.g., N-methyl derivatives in ) .

- Melting Point : Consistent melting range (e.g., 150–160°C) indicates purity; deviations >2°C suggest impurities requiring re-crystallization .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C11H15Cl2N3) .

Q. What experimental protocols ensure safe handling and waste management of chlorinated pyrimidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Waste Disposal : Segregate chlorinated waste in labeled containers; collaborate with certified waste management services for incineration .

- Spill Management : Neutralize spills with activated carbon, followed by ethanol rinsing .

Q. How can solubility challenges be addressed during in vitro assays involving this compound?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or ethanol to enhance aqueous solubility .

- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in ether) for improved solubility in polar solvents .

- Surfactants : Incorporate Tween-80 (0.1–0.5%) in buffer systems to stabilize colloidal dispersions .

Advanced Research Questions

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for N-alkyl substituted dichloropyrimidine derivatives?

- Methodological Answer :

- Alkyl Chain Variation : Compare pentyl with shorter (methyl, ethyl) or branched chains to assess hydrophobicity effects on bioactivity .

- Biological Assays : Test kinase inhibition (e.g., EGFR, VEGFR) using enzyme-linked immunosorbent assays (ELISA) at 10–100 µM concentrations .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins .

Q. How should researchers resolve discrepancies in physicochemical data (e.g., melting point variations) between synthetic batches?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; aim for ≥95% purity .

- Crystallization Optimization : Screen solvents (e.g., acetone, ethyl acetate) to isolate polymorphs .

- Batch Comparison : Statistically analyze data (ANOVA) to identify outliers in reaction conditions (e.g., temperature, stirring rate) .

Q. What advanced computational approaches predict the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of binding poses .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energies, correlating with experimental IC50 values .

- ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.